N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Overview
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both isoindoline and quinazoline moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Formation of the Quinazoline Moiety: This can be synthesized by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Two Moieties: The final step involves coupling the isoindoline and quinazoline moieties through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other reactive sites.
Reduction: Reduction reactions could target the carbonyl groups within the isoindoline or quinazoline structures.
Substitution: Various substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation or nitration reactions might use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoindoline and quinazoline derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in cancer research due to the known activities of quinazoline derivatives.
Industry: Possible use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with quinazoline structures can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways. The isoindoline moiety might interact with different molecular targets, potentially leading to synergistic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can be compared with other isoindoline and quinazoline derivatives.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are known tyrosine kinase inhibitors.
Uniqueness
The uniqueness of this compound lies in its combined isoindoline and quinazoline structures, which may confer unique biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-23-18(26)13-7-6-12(10-15(13)19(23)27)22-17(25)8-9-24-11-21-16-5-3-2-4-14(16)20(24)28/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTIQDPCGFTSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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